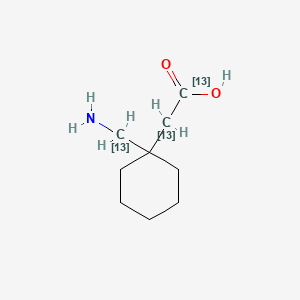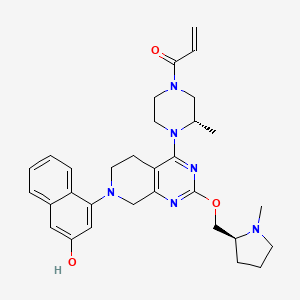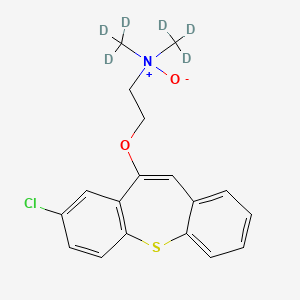
m-PEG9-C4-SH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol involves multiple steps of ethoxylation and thiolation. The process typically starts with the ethoxylation of methoxyethanol to form a polyethylene glycol chain. This chain is then reacted with a thiol-containing compound to introduce the thiol group at one end of the molecule .
Industrial Production Methods
In industrial settings, the production of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized reactors and purification techniques to achieve the desired quality .
化学反应分析
Types of Reactions
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to double bonds in alkenes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Catalysts like palladium or platinum are often employed
Major Products
Oxidation: Disulfides.
Substitution: Alkyl or acyl derivatives.
Addition: Thioethers
科学研究应用
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation.
Industry: Used in the production of specialized chemicals and materials
作用机制
The mechanism of action of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol involves its role as a linker in PROTACs. PROTACs are composed of two ligands joined by a linker—one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
- 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol
- 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-amine
- 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-carboxylic acid
Uniqueness
The uniqueness of 6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol lies in its thiol group, which provides specific reactivity and binding properties that are essential for the formation of PROTACs. This makes it a valuable tool in the field of targeted protein degradation .
属性
分子式 |
C23H48O9S |
|---|---|
分子量 |
500.7 g/mol |
IUPAC 名称 |
6-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol |
InChI |
InChI=1S/C23H48O9S/c1-24-7-8-26-11-12-28-15-16-30-19-20-32-22-21-31-18-17-29-14-13-27-10-9-25-6-4-2-3-5-23-33/h33H,2-23H2,1H3 |
InChI 键 |
XYHHQIFKGILNTM-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



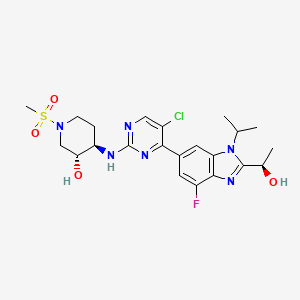
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)





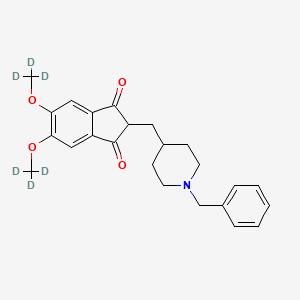
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)

